molecular formula C14H14F3N3O4S B2369021 N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2180010-48-2

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2369021
CAS No.: 2180010-48-2
M. Wt: 377.34
InChI Key: TWYAXUNZCFFBLN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a high-purity chemical compound offered for research and development purposes. This molecule features a methanesulfonamide (mesyl) group linked to a 4-(trifluoromethyl)phenyl ring and a 2,4-dimethoxypyrimidin-5-yl amine group. The 2,4-dimethoxypyrimidine moiety is a structure of significant interest in agricultural chemistry, often associated with herbicidal activity . Compounds containing this scaffold, such as certain sulfonylurea herbicides, function by inhibiting the plant enzyme acetolactate synthase (ALS), a key target for weed control . The presence of the sulfonamide group and the trifluoromethylphenyl substituent is common in various biologically active molecules, including pharmaceuticals and agrochemicals . Researchers are exploring this compound and its analogs primarily in the field of agrochemical discovery, with a focus on developing new solutions for crop protection. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S/c1-23-12-11(7-18-13(19-12)24-2)20-25(21,22)8-9-3-5-10(6-4-9)14(15,16)17/h3-7,20H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYAXUNZCFFBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of 1-[4-(trifluoromethyl)phenyl]methanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. Optimal conditions (72% yield) involve:

  • Molar ratio : 1:3 (sulfonic acid:PCl₅)
  • Temperature : 0–5°C (exothermic control)
  • Reaction time : 4 hours

Critical Note : Residual PCl₅ necessitates careful quenching with ice water to prevent over-chlorination.

Coupling with 5-Amino-2,4-dimethoxypyrimidine

The sulfonyl chloride reacts with 5-amino-2,4-dimethoxypyrimidine in tetrahydrofuran (THF) using triethylamine (Et₃N) as an acid scavenger:

Reaction Scheme:
Sulfonyl chloride + 5-Amino-pyrimidine → Target sulfonamide

Optimized Parameters :

  • Solvent : THF (dielectric constant ε = 7.6)
  • Base : Et₃N (2.5 eq.)
  • Temperature : 25°C, 12 hours
  • Yield : 58–63%

Limitations : Competing hydrolysis of sulfonyl chloride reduces yield, necessitating strict anhydrous conditions.

Sulfonylisocyanate-Mediated Coupling: Advanced Methodology

In Situ Generation of Sulfonylisocyanate

The patent US4394506A details the preparation of sulfonylisocyanates via phosgenation of sulfonamide salts:

RSO₂NH₂ + COCl₂ → RSO₂NCO + 2HCl

For the target compound, 1-[4-(trifluoromethyl)phenyl]methanesulfonamide is treated with phosgene in xylene at 40°C, yielding the corresponding isocyanate (89% purity by HPLC).

Reaction with 5-Amino-2,4-dimethoxypyrimidine

The sulfonylisocyanate couples with the pyrimidine amine in methylene chloride (CH₂Cl₂) without external base:
Conditions :

  • Stoichiometry : 1:1.05 (amine:isocyanate)
  • Time : 18 hours
  • Workup : Aqueous NaHCO₃ wash, drying over MgSO₄
  • Yield : 78%

Advantages :

  • Eliminates base-induced side reactions
  • Higher functional group tolerance

Purification and Isolation Strategies

Solvent-Antisolvent Crystallization

The crude product is dissolved in warm methanol (50°C) and precipitated by incremental water addition (4:1 v/v). This achieves 95% purity, with residual solvents <0.1% by GC.

Acid-Base Recrystallization

Treatment with 1N NaOH followed by neutralization with acetic acid (pH 5.5) yields needle-like crystals (mp 165–167°C).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.72 (d, J = 8.2 Hz, 2H, Ar-H), 4.12 (s, 3H, OCH₃), 4.09 (s, 3H, OCH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Routes

Parameter Sulfonyl Chloride Route Sulfonylisocyanate Route
Yield (%) 58–63 78
Purity (%) 92 95
Reaction Time (hr) 12 18
Scalability Moderate High
Cost Low High (phosgene handling)

Mechanistic Insights and Side Reactions

Sulfonamide Bond Formation

The reaction proceeds via a nucleophilic attack by the pyrimidine amine on the electrophilic sulfur center, followed by HCl elimination (for sulfonyl chloride) or CO₂ release (for isocyanate).

Competing Dimerization

Sulfonylisocyanates dimerize to sulfonylureas unless stabilized by aprotic solvents:

2 RSO₂NCO → RSO₂NHCONHSO₂R

Mitigation : Use of CH₂Cl₂ (ε = 8.9) over THF (ε = 7.6) reduces dimerization by 40%.

Industrial-Scale Considerations

Mangalam Drugs & Organics Ltd.’s feasibility report highlights critical adaptations for bulk production:

  • Continuous phosgene generation via triphosgene to enhance safety
  • In-line IR monitoring for real-time reaction control
  • Waste management : HCl scrubbing with NaOH towers (90% efficiency)

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, suggesting potential for development as a new antibiotic agent.

Case Study Example :
A recent investigation assessed the antimicrobial efficacy of N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide against clinical isolates of resistant bacteria. The compound demonstrated lower MIC values compared to traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Klebsiella pneumoniae8Meropenem16
Staphylococcus aureus4Methicillin32

Anticancer Properties

The compound has been investigated for its anticancer activities. Studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells.

Case Study Example :
In vitro studies demonstrated that treatment with this compound resulted in significant cell viability reduction in MCF-7 and HT-29 cell lines at concentrations above 10 µM .

Herbicidal Activity

The compound has been identified as a potential herbicide due to its ability to inhibit the growth of various weeds. Its mechanism involves disrupting specific metabolic pathways essential for plant growth.

Case Study Example :
Field trials conducted on common agricultural weeds showed that this compound effectively reduced weed biomass by over 70% when applied at recommended doses .

Weed SpeciesBiomass Reduction (%)Application Rate (g/ha)
Amaranthus retroflexus75200
Echinochloa crus-galli80250

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study Example :
Research focusing on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Sulfonamide Derivatives

(a) N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()

  • Substituents :
    • Pyrimidine ring: 4-fluorophenyl, isopropyl, and formyl groups.
    • Sulfonamide: Methyl group at the N-position.
  • Key Differences :
    • The target compound replaces the formyl and isopropyl groups with methoxy substituents, improving steric accessibility and reducing reactivity.
    • The trifluoromethylphenyl group enhances lipophilicity compared to the fluorophenyl group in this analogue .

(b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()

  • Substituents :
    • Pyrimidine ring: Hydroxymethyl and fluorophenyl groups.
  • Key Differences :
    • The hydroxymethyl group in this compound enables hydrogen bonding, which is absent in the target’s methoxy substituents. This difference may influence solubility and crystallinity .

Patent Compounds with Trifluoromethylphenyl Moieties ()

Two carboxamide derivatives from a 2024 patent share the 4-(trifluoromethyl)phenyl group but differ in their heterocyclic cores:

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide Features a cyano-substituted pyrimidine, which increases polarity compared to the target’s dimethoxy groups.

(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide Replaces pyrimidine with a pyridine ring, altering electronic properties and binding interactions.

Functional Impact: The target’s methoxy groups may confer greater metabolic stability than the patent compounds’ cyano or pyridinyl substituents .

Agrochemical Sulfonamides ()

  • Sulfentrazone : A triazolone-containing sulfonamide herbicide.
    • Key Difference : The triazolone ring in sulfentrazone introduces a heterocyclic system absent in the target compound, likely influencing herbicidal activity via different enzyme interactions.
  • Diflufenican: A pyridinecarboxamide herbicide. Key Difference: The trifluoromethylphenoxy group in diflufenican contrasts with the target’s trifluoromethylphenyl group, suggesting divergent modes of action .

Data Table: Comparative Analysis of Key Compounds

Compound Name Pyrimidine Substituents Phenyl/Other Groups Functional Groups Applications/Notes References
Target Compound 2,4-dimethoxy 4-(trifluoromethyl)phenyl Methanesulfonamide Potential pharma/agrochemical -
N-[4-Fluorophenyl-5-formyl... () 4-fluorophenyl, isopropyl, formyl - Methanesulfonamide Synthetic intermediate
N-[4-Fluorophenyl-5-hydroxymethyl... () 4-fluorophenyl, hydroxymethyl - Methanesulfonamide Crystallography study
Patent Carboxamide () Cyano/pyridinyl 4-(trifluoromethyl)phenyl Carboxamide Therapeutic candidates
Sulfentrazone () Triazolone Chloro, difluoromethyl Methanesulfonamide Herbicide

Research Findings and Implications

This contrasts with ’s cyano group, which withdraws electrons and may reduce binding affinity .

Lipophilicity and Bioavailability :

  • The trifluoromethyl group enhances lipophilicity, favoring membrane permeability over ’s hydroxymethyl analogue, which may exhibit higher aqueous solubility .

Agrochemical Relevance :

  • Unlike sulfentrazone (), the target lacks a heterocyclic triazolone ring, suggesting divergent biological targets. Its pyrimidine core may instead inhibit folate biosynthesis pathways common in herbicides .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H12F3N3O4S
  • Molecular Weight : 363.31 g/mol
  • CAS Number : 2191214-23-8

The compound exhibits a variety of biological activities primarily attributed to its structural components. The pyrimidine and trifluoromethyl groups are known to enhance the compound's interaction with biological targets.

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is believed to inhibit carbonic anhydrase and other enzymes, which plays a crucial role in regulating physiological pH and fluid balance.
  • Antitumor Activity : Some studies suggest that derivatives of pyrimidine compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells .

Antitumor Activity

A series of experiments have demonstrated the antitumor efficacy of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high potency.
Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
HeLa20Cell cycle arrest at G1 phase
A54925Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104035
206055
508075

Case Study 1: Anticancer Efficacy

In a study conducted by Guo et al., the compound was tested alongside other pyrimidine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications on the pyrimidine ring significantly enhanced cytotoxicity, with the compound exhibiting one of the highest activities in the series tested .

Case Study 2: Inflammatory Response Modulation

Another research highlighted its potential in modulating inflammatory responses in a mouse model of arthritis. The administration of the compound led to a significant reduction in joint swelling and pain, suggesting its utility as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling a substituted pyrimidine core (e.g., 2,4-dimethoxypyrimidin-5-amine) with a sulfonamide precursor via Buchwald-Hartwig amination or nucleophilic substitution. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may integrate trifluoromethylphenyl groups . Purification via column chromatography or recrystallization is critical, with structural validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How can the electronic and steric effects of the 2,4-dimethoxy and trifluoromethyl groups influence reactivity?

  • Methodology : Computational studies (e.g., density functional theory, DFT) using software like Gaussian or ORCA can model electron-withdrawing effects of the -CF3_3 group and electron-donating methoxy groups. Solvent polarity and reaction kinetics (e.g., Hammett plots) should be experimentally tested to correlate substituent effects with reaction outcomes .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substitution patterns on the pyrimidine and phenyl rings.
  • MS : HRMS for molecular weight validation.
  • IR : Detect sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and pyrimidine ring vibrations.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) can model binding affinities to proteins. Use crystal structures from the Protein Data Bank (PDB) for target enzymes. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodology : Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with DFT-optimized geometries. Analyze hydrogen-bonding networks using graph-set notation (e.g., Etter’s rules) to identify discrepancies in supramolecular packing .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies:

Synthesize analogs with varied substituents.

Test in vitro activity (e.g., enzyme inhibition assays).

Use QSAR models to correlate substituent parameters (Hammett σ, π) with bioactivity .

Q. What are the hydrogen-bonding motifs in its solid-state structure, and how do they influence stability?

  • Methodology : Analyze X-ray crystallography data for intermolecular interactions (e.g., N-H···O=S hydrogen bonds). Thermal stability can be assessed via differential scanning calorimetry (DSC) and correlated with packing efficiency .

Q. How does the compound behave under acidic/basic conditions, and what degradation products form?

  • Methodology : Perform stress testing in HCl/NaOH solutions at varying temperatures. Monitor degradation via HPLC-MS and identify products using tandem MS/MS fragmentation patterns. Compare with predicted pathways (e.g., hydrolysis of sulfonamide or methoxy groups) .

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